molecular formula C8H12BrN3O2S B8278430 N-(5-bromo-2-(dimethylamino)pyridin-3-yl)methanesulfonamide

N-(5-bromo-2-(dimethylamino)pyridin-3-yl)methanesulfonamide

Cat. No.: B8278430
M. Wt: 294.17 g/mol
InChI Key: KHMBFPUNDRDFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-(dimethylamino)pyridin-3-yl)methanesulfonamide is a useful research compound. Its molecular formula is C8H12BrN3O2S and its molecular weight is 294.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12BrN3O2S

Molecular Weight

294.17 g/mol

IUPAC Name

N-[5-bromo-2-(dimethylamino)pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C8H12BrN3O2S/c1-12(2)8-7(11-15(3,13)14)4-6(9)5-10-8/h4-5,11H,1-3H3

InChI Key

KHMBFPUNDRDFGM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Br)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-N2,N2-dimethylpyridine-2,3-diamine (53 mg, 0.25 mmol) was taken into THF (2 mL) followed by addition of diisopropylethylamine (213 uL, 1.25 mmol) and methanesulfonyl chloride (95 ul, 1.25 mmol). The mixture was allowed to stir for 48 h at room temperature then partitioned with ethyl acetate and water. The organic phase was washed with brine then dried over sodium sulfate, filtered and concentrated. The residue was taken into methanol (3 mL) followed by addition of potassium hydroxide (108 mg, 10 eq) in a minimum of water. The mixture was stirred for 15 minutes at room temperature then partitioned with ethyl acetate and 10% aqueous citric acid. The organic solution was dried over magnesium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography to give N-(5-bromo-2-(dimethylamino)pyridin-3-yl)methanesulfonamide (27.9 mg, 39%). MS (EI) for C8H12N3SO2Br: 294, 296 (MH+, Br pattern).
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
213 μL
Type
reactant
Reaction Step Two
Quantity
95 μL
Type
reactant
Reaction Step Two
Quantity
108 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

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